Cas no 851404-58-5 ((2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylprop-2-enamide)

851404-58-5 structure
Nom du produit:(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylprop-2-enamide
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylprop-2-enamide Propriétés chimiques et physiques
Nom et identifiant
-
- (2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylprop-2-enamide
- 2-Propenamide, 3-(1,3-benzodioxol-5-yl)-N-[2-(1,2-dihydro-7-methyl-2-oxo-3-quinolinyl)ethyl]-
- AB00684608-01
- F0611-0460
- AKOS024587060
- HMS1419F06
- (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide
- (Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]prop-2-enamide
- 851404-58-5
-
- Piscine à noyau: 1S/C22H20N2O4/c1-14-2-5-16-12-17(22(26)24-18(16)10-14)8-9-23-21(25)7-4-15-3-6-19-20(11-15)28-13-27-19/h2-7,10-12H,8-9,13H2,1H3,(H,23,25)(H,24,26)
- La clé Inchi: PUXMFRYUTOHHKE-UHFFFAOYSA-N
- Sourire: C(NCCC1=CC2=C(NC1=O)C=C(C)C=C2)(=O)C=CC1=CC=C2OCOC2=C1
Propriétés calculées
- Qualité précise: 376.14230712g/mol
- Masse isotopique unique: 376.14230712g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 5
- Complexité: 659
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.2
- Surface topologique des pôles: 76.7Ų
Propriétés expérimentales
- Dense: 1.285±0.06 g/cm3(Predicted)
- Point d'ébullition: 685.8±55.0 °C(Predicted)
- Le PKA: 11.66±0.70(Predicted)
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylprop-2-enamide PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0611-0460-20μmol |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0611-0460-15mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0611-0460-10μmol |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0460-4mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0611-0460-1mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0611-0460-5mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0611-0460-40mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0611-0460-5μmol |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0611-0460-2mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0611-0460-3mg |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]prop-2-enamide |
851404-58-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylprop-2-enamide Littérature connexe
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
5. Caper tea
851404-58-5 ((2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylprop-2-enamide) Produits connexes
- 1867420-95-8((1S)-2,2,2-trifluoro-1-(2,4,5-trifluorophenyl)ethan-1-ol)
- 1002256-91-8(3-methyl-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-4-nitrobenzamide)
- 1804252-45-6(1-(2-Bromo-4-(methylthio)phenyl)-1-chloropropan-2-one)
- 1807082-54-7(2-Chloro-6-(difluoromethyl)-3-methylpyridine-5-carboxaldehyde)
- 850168-91-1(Acetamide, N-(1-cyanocyclopentyl)-2-(4-cyano-2-methoxyphenoxy)-)
- 31719-75-2(3-(Phenoxymethyl)benzoic Acid)
- 2004456-73-7(Ethyl 6-aminospiro[2.5]octane-6-carboxylate)
- 7385-87-7(8-Bromo-2-naphthol)
- 1237747-15-7(4-(4-nitrophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine)
- 2283668-27-7(2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid)
Fournisseurs recommandés
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Jiangsu Xinsu New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
